Cas no 113593-34-3 (Carbamic acid,N-[2-(dimethylamino)ethyl]-N-[2-[[2-(methylthio)phenyl][[3-(trifluoromethyl)phenyl]methyl]amino]-2-oxoethyl]-,2-methylpropyl ester)
113593-34-3 structure
Product Name:Carbamic acid,N-[2-(dimethylamino)ethyl]-N-[2-[[2-(methylthio)phenyl][[3-(trifluoromethyl)phenyl]methyl]amino]-2-oxoethyl]-,2-methylpropyl ester
Número CAS:113593-34-3
MF:C26H34F3N3O3S
Megavatios:525.626676082611
CID:157123
PubChem ID:216223
Update Time:2025-04-19
Carbamic acid,N-[2-(dimethylamino)ethyl]-N-[2-[[2-(methylthio)phenyl][[3-(trifluoromethyl)phenyl]methyl]amino]-2-oxoethyl]-,2-methylpropyl ester Propiedades químicas y físicas
Nombre e identificación
-
- Carbamic acid,N-[2-(dimethylamino)ethyl]-N-[2-[[2-(methylthio)phenyl][[3-(trifluoromethyl)phenyl]methyl]amino]-2-oxoethyl]-,2-methylpropyl ester
- Carbamic acid,N-[2-(dimethylamino)ethyl]-N-[2-[[2-(methylthio)phenyl][[3-(trifluoromethyl)phen...
- Carbamic acid,N-[2-(dimethylamino)ethyl]-N-[2-[[2-(methylthio)phenyl][[3-(trifluoromethyl)phenyl]methyl]amino]-2-oxoethyl]-,2
- Flosatidil
- 2-methylpropyl [2-(dimethylamino)ethyl](2-{[2-(methylsulfanyl)phenyl][3-(trifluoromethyl)benzyl]amino}-2-oxoethyl)carbamate
- Flosatidil [INN]
- Isobutyl (2-(dimethylamino)ethyl)(((o-(methylthio)phenyl)(m-(trifluoromethyl)benzyl)carbamoyl)methyl)carbamate
- Isobutyl (2-(dimethyl-amino)ethyl)(((o-(methylthio)phenyl)(m-(trifluoromethyl)-benzyl)carbamoyl)methyl)carbamate
- UNII-19S89CMO38
- 2-Methylpropyl [2-(dimethylamino)ethyl][2-([2-(methylsulfanyl)phenyl]{[3-(trifluoromethyl)phenyl]methyl}amino)-2-oxoethyl]carbamate
- NS00123470
- 113593-34-3
- Q27252128
- 2-methylpropyl N-[2-(dimethylamino)ethyl]-N-[2-[2-methylsulfanyl-N-[[3-(trifluoromethyl)phenyl]methyl]anilino]-2-oxoethyl]carbamate
- SCHEMBL668315
- 19S89CMO38
- DTXSID80869571
- CHEMBL2107390
- MJOGWNMYQLVUOU-UHFFFAOYSA-N
- TS-09510
-
- Renchi: 1S/C26H34F3N3O3S/c1-19(2)18-35-25(34)31(14-13-30(3)4)17-24(33)32(22-11-6-7-12-23(22)36-5)16-20-9-8-10-21(15-20)26(27,28)29/h6-12,15,19H,13-14,16-18H2,1-5H3
- Clave inchi: MJOGWNMYQLVUOU-UHFFFAOYSA-N
- Sonrisas: S(C)C1C=CC=CC=1N(C(CN(C(=O)OCC(C)C)CCN(C)C)=O)CC1C=CC=C(C(F)(F)F)C=1
Atributos calculados
- Calidad precisa: 525.22700
- Masa isotópica única: 525.227
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 0
- Recuento de receptores de enlace de hidrógeno: 8
- Recuento de átomos pesados: 36
- Cuenta de enlace giratorio: 12
- Complejidad: 693
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Superficie del Polo topológico: 78.4A^2
- Xlogp3: 5.5
Propiedades experimentales
- Denso: 1.23
- Punto de ebullición: 585.2°Cat760mmHg
- Punto de inflamación: 307.7°C
- índice de refracción: 1.563
- PSA: 78.39000
- Logp: 5.61670
Carbamic acid,N-[2-(dimethylamino)ethyl]-N-[2-[[2-(methylthio)phenyl][[3-(trifluoromethyl)phenyl]methyl]amino]-2-oxoethyl]-,2-methylpropyl ester Literatura relevante
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
-
Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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